Product packaging for Sodium 2-methylpropanolate(Cat. No.:CAS No. 13259-29-5)

Sodium 2-methylpropanolate

Cat. No.: B077510
CAS No.: 13259-29-5
M. Wt: 96.1 g/mol
InChI Key: JYCDILBEUUCCQD-UHFFFAOYSA-N
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Description

Sodium 2-methylpropanolate, more commonly known as sodium tert-butoxide, is a powerful, non-nucleophilic base of significant importance in synthetic organic chemistry. Its research value is primarily derived from its steric bulk, which impedes nucleophilic attack, making it an ideal reagent for promoting E2 eliminations and for use as a catalyst in a wide range of condensation and alkoxylation reactions. The mechanism of action involves the abstraction of a proton from a substrate, generating a reactive carbanion or facilitating the formation of a double bond via beta-elimination. This property is extensively leveraged in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where controlled deprotonation is critical. Furthermore, its strong basicity in organic solvents is utilized in the preparation of esters, ethers, and in the initiation of anionic polymerization. Researchers will find this high-purity compound essential for methodologies requiring a dry, strong base to drive reactions to completion with high yield and selectivity, making it a cornerstone reagent for advancing chemical discovery and process development in the lab.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NaO B077510 Sodium 2-methylpropanolate CAS No. 13259-29-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13259-29-5

Molecular Formula

C4H9NaO

Molecular Weight

96.1 g/mol

IUPAC Name

sodium;2-methylpropan-1-olate

InChI

InChI=1S/C4H9O.Na/c1-4(2)3-5;/h4H,3H2,1-2H3;/q-1;+1

InChI Key

JYCDILBEUUCCQD-UHFFFAOYSA-N

SMILES

CC(C)C[O-].[Na+]

Isomeric SMILES

CC(C)C[O-].[Na+]

Canonical SMILES

CC(C)C[O-].[Na+]

Other CAS No.

13259-29-5

Related CAS

78-83-1 (Parent)

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes for Sodium 2-methylpropanolate

This compound, also known as sodium isobutoxide, is typically synthesized through the direct reaction of 2-methyl-1-propanol (B41256) with sodium metal. This method leverages the reducing power of alkali metals to deprotonate the alcohol.

The most common and straightforward method for producing this compound is the reaction of metallic sodium with 2-methyl-1-propanol. wikipedia.orgbritannica.com In this reaction, the alcohol acts as a Brønsted-Lowry acid, donating a proton to be reduced by the sodium metal. wikipedia.org The reaction is typically performed by carefully adding sodium metal to an excess of the alcohol, which often serves as the solvent. youtube.com The reaction produces this compound and hydrogen gas as a byproduct. wikipedia.org The evolution of hydrogen gas is a clear indicator that the reaction is proceeding. youtube.com

Reaction Summary

Reactant 1 Reactant 2 Product Byproduct

The general equation for this synthesis is: 2 Na + 2 CH₃CH(CH₃)CH₂OH → 2 CH₃CH(CH₃)CH₂ONa + H₂

Once the reaction is complete, the excess alcohol is typically removed under vacuum to yield the solid sodium alkoxide product. iucr.org

The formation of an alkoxide through the reaction with an alkali metal is a redox process. The mechanism involves the transfer of an electron from the sodium atom to a hydrogen atom in the hydroxyl group of the alcohol.

The process can be outlined in the following steps:

Electron Transfer: A sodium atom, which is a strong reducing agent, donates its single valence electron to the alcohol molecule. Na → Na⁺ + e⁻

Proton Reduction: The hydroxyl group of the alcohol accepts the electron. This process is effectively a reduction of the proton of the hydroxyl group. The alcohol serves as the acid in this reaction. wikipedia.org 2 R-OH + 2 Na → 2 R-ONa + H₂

Formation of Products: This results in the formation of the negatively charged alkoxide ion (2-methylpropanolate) and a hydrogen radical. Two hydrogen radicals then combine to form hydrogen gas (H₂), which bubbles out of the solution. The alkoxide ion then forms an ionic bond with the sodium cation (Na⁺).

An alternative pathway for alkoxide formation involves the use of a strong base, such as sodium hydride (NaH). britannica.comyoutube.com In this case, the hydride ion (H⁻) acts as a base and physically removes the proton from the hydroxyl group. youtube.com This is an acid-base reaction rather than a redox reaction.

The mechanism is as follows: CH₃CH(CH₃)CH₂OH + NaH → CH₃CH(CH₃)CH₂ONa + H₂

Here, the hydride ion deprotonates the alcohol, forming the sodium alkoxide and hydrogen gas. youtube.com This method is also highly effective for generating alkoxides. youtube.com

Preparation of Related Metal 2-methylpropanolate Complexes

The synthesis of other metal alkoxides, such as those of zirconium and tin, often starts from metal halides and involves the reaction with the corresponding alcohol. These reactions are typically substitution or metathesis reactions.

Zirconium(IV) alkoxides are important precursors for the synthesis of zirconium-based materials. The synthesis of Zirconium(IV) 2-methylpropanolate can be achieved by reacting a zirconium(IV) halide, such as zirconium tetrachloride (ZrCl₄), with 2-methyl-1-propanol.

A general method involves the following reaction: ZrCl₄ + 4 CH₃CH(CH₃)CH₂OH → Zr(OCH₂CH(CH₃)CH₃)₄ + 4 HCl

Due to the production of hydrogen chloride (HCl), a base is typically added to the reaction mixture to neutralize the acid and drive the reaction to completion. Ammonia (B1221849) (NH₃) is often used for this purpose, leading to the formation of ammonium (B1175870) chloride (NH₄Cl), which can be filtered off.

Synthesis Reactants and Products

Metal Precursor Alcohol Base Main Product Byproduct

The synthesis is performed under an inert atmosphere to prevent hydrolysis of the moisture-sensitive zirconium tetrachloride and the resulting zirconium alkoxide.

Similar to zirconium alkoxides, tin(IV) alkoxides can be prepared from tin(IV) halides. The synthesis of Tin(IV) 2-methylpropanolate typically involves the reaction of tin(IV) chloride (SnCl₄) with 2-methyl-1-propanol. This reaction is a nucleophilic substitution where the alcohol displaces the chloride ligands on the tin atom.

The reaction is as follows: SnCl₄ + 4 CH₃CH(CH₃)CH₂OH → Sn(OCH₂CH(CH₃)CH₃)₄ + 4 HCl

Like the zirconium synthesis, this reaction generates HCl, which needs to be removed. This can be achieved by carrying out the reaction in the presence of a base like ammonia or an amine, or by bubbling a dry, inert gas through the mixture to carry away the HCl gas.

Synthesis Overview

Reactant 1 Reactant 2 Product Byproduct

The careful control of reaction conditions, particularly the exclusion of water, is critical to prevent the formation of tin oxides. Organotin(IV) alkoxides are generally more stable than their inorganic counterparts. researchgate.net

Reaction Mechanisms and Chemical Reactivity

Fundamental Reactivity as a Strong Brønsted Base

As a strong Brønsted base, sodium 2-methylpropanolate readily accepts protons from a variety of acidic organic compounds. The 2-methylpropanolate anion is the conjugate base of 2-methylpropanol (isobutanol) and is sufficiently basic to deprotonate substrates that are significantly less acidic than water.

The primary role of this compound as a base is to abstract an acidic proton, typically a hydrogen atom attached to a carbon (a C-H bond), to generate a carbanion or an enolate. This initial deprotonation step is crucial for initiating numerous subsequent reactions. For example, in condensation reactions, a strong base like sodium methoxide (B1231860) is used to abstract an acidic α-hydrogen from an ester, which leads to the formation of a resonance-stabilized enolate ion. pearson.com This enolate is a key reactive intermediate that can then participate in carbon-carbon bond-forming reactions. The effectiveness of the base is a critical factor in the success of such syntheses.

Table 1: Role of this compound in a Generic Claisen Condensation

Step Description Reactants Intermediate/Product
1. Proton Abstraction This compound abstracts an alpha-proton from an ester. Ester, this compound Ester Enolate
2. Nucleophilic Attack The ester enolate attacks the carbonyl group of another ester molecule. Ester Enolate, Ester Tetrahedral Intermediate

| 3. Elimination | The intermediate collapses, eliminating a 2-methylpropanolate group. | Tetrahedral Intermediate | β-Keto Ester |

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically an alkyl halide, to form an alkene. wikipedia.org This transformation is a β-elimination reaction, where a strong base is used to remove a proton from the carbon atom adjacent (beta) to the carbon bearing the halogen. vedantu.com this compound serves as the strong base required for this process.

When an alkyl halide is treated with a strong base like sodium ethoxide or this compound, the base abstracts a β-hydrogen, leading to the formation of a double bond and the expulsion of the halide ion. vedantu.comdoubtnut.com The regioselectivity of this reaction is often governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. vedantu.com

For instance, the reaction of 2-chloro-2-methylbutane (B165293) with sodium ethoxide in ethanol (B145695) yields two products: 2-methyl-2-butene (B146552) and 2-methyl-1-butene. The major product is the more highly substituted 2-methyl-2-butene, in accordance with Zaitsev's rule. vedantu.com

Nucleophilic Reactivity of the 2-methylpropanolate Anion

Beyond its basicity, the 2-methylpropanolate anion is also an effective nucleophile. A nucleophile is an electron-rich species that donates an electron pair to an electrophile to form a new covalent bond. libretexts.org The oxygen atom of the 2-methylpropanolate anion bears a negative charge and has lone pairs of electrons, making it a strong nucleophile capable of attacking electron-deficient centers.

A prominent application of the nucleophilic character of this compound is in the Williamson ether synthesis. This reaction is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The synthesis involves a bimolecular nucleophilic substitution (SN2) reaction between an alkoxide ion and a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com

In this process, the 2-methylpropanolate anion acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group in a single, concerted step. wikipedia.org To ensure a good yield of the ether product, this reaction is most effective when using primary alkyl halides. masterorganicchemistry.com Secondary and tertiary alkyl halides are more prone to undergo competing E2 elimination reactions in the presence of a strong base like an alkoxide. youtube.com

Table 2: Example of Williamson Ether Synthesis

Nucleophile Electrophile (Substrate) Reaction Type Product
This compound Ethyl bromide SN2 Ethyl isobutyl ether

This compound can act as a catalyst or reagent in transesterification reactions. Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base.

In base-catalyzed transesterification, the 2-methylpropanolate anion functions as a nucleophile, attacking the carbonyl carbon of the starting ester. masterorganicchemistry.com This addition step forms a tetrahedral intermediate, which then collapses, eliminating the original alkoxide group and forming a new ester. To favor the formation of the desired product, the alcohol corresponding to the alkoxide (in this case, 2-methylpropanol) is often used as the solvent. masterorganicchemistry.com This process is fundamental in applications such as the production of biodiesel from vegetable oils. nih.govmdpi.commdpi.com

While direct esterification of carboxylic acids is typically acid-catalyzed, the reverse reaction, saponification (ester hydrolysis), is a classic base-mediated process where a strong base like sodium hydroxide (B78521) is used. ck12.org The role of alkoxides like this compound is more directly observed in the interconversion of esters via transesterification. masterorganicchemistry.comresearchgate.net

Reaction with Halogenated Aromatic Groups

This compound engages in nucleophilic aromatic substitution (SNAr) reactions with halogenated aromatic compounds, particularly those activated by electron-withdrawing groups. The general mechanism involves the attack of the tert-butoxide nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized Meisenheimer complex. The subsequent departure of the halide ion restores the aromaticity of the ring, yielding the corresponding aryl tert-butyl ether.

The reactivity of the halogenated aromatic substrate is paramount and is significantly influenced by the nature and position of other substituents on the aromatic ring. Electron-withdrawing groups, such as nitro groups, positioned ortho or para to the halogen, are crucial for activating the ring towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.

For instance, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with this compound proceeds readily to form 1-(tert-butoxy)-2,4-dinitrobenzene. The two nitro groups effectively delocalize the negative charge of the intermediate, facilitating the substitution.

Chemoselectivity and Regioselectivity in this compound-Mediated Transformations

The outcomes of reactions involving this compound with polyhalogenated or polysubstituted aromatic compounds are governed by principles of chemoselectivity and regioselectivity.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of halogenated aromatic compounds, this often pertains to the selective substitution of one type of halogen over another. Generally, in SNAr reactions, the rate of substitution follows the trend F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the greater electronegativity of fluorine, making the attached carbon more electrophilic.

Regioselectivity dictates the position at which a reaction occurs when multiple sites are available. In SNAr reactions with this compound, the position of activating groups predominantly controls the regioselectivity. The substitution will preferentially occur at halogen positions that are ortho or para to strongly electron-withdrawing substituents.

A notable example of regioselectivity is observed in the reaction of 2,4-dihalonitrobenzenes. Research has shown that the reaction of such substrates with sodium tert-butoxide can exhibit high ortho-selectivity, favoring substitution of the halogen at the 2-position. This preference is attributed to the potential for the sodium cation of the alkoxide to coordinate with the ortho-nitro group, leading to a stabilized six-membered transition state. researchgate.net

The following table summarizes the regioselective outcome in the reaction of 2,4-dimethoxynitrobenzene with sodium tert-butoxide, highlighting the influence of reaction conditions on selectivity.

Reaction ConditionsProductYield (%)Selectivity
110°C, 20 min, 10% DME in Toluene (B28343) (Microwave)2-(tert-butoxy)-4-methoxynitrobenzene87Exclusive ortho-selectivity

This demonstrates that under specific conditions, the substitution can be directed with high precision to a particular position on the aromatic ring. researchgate.net The steric bulk of the tert-butoxide nucleophile can also play a role in directing the reaction to the less sterically hindered position in certain substrates.

Catalytic Applications and Mechanisms

Homogeneous Catalysis in Organic Transformations

As a homogeneous catalyst, sodium 2-methylpropanolate dissolves in the reaction medium, allowing for high reactivity and selectivity in a variety of organic transformations.

Catalytic Role in Polymerization Reactions

This compound plays a significant role as an initiator in specific types of polymerization, primarily due to its nature as a strong anionic species.

Anionic Addition Polymerization Initiation

Anionic addition polymerization is a chain-growth polymerization method initiated by anions. wikipedia.org This technique is particularly effective for vinyl monomers that possess strong electron-withdrawing groups, which can stabilize the negative charge of the propagating carbanion.

This compound, as a sodium alkoxide, serves as a potent initiator for this type of polymerization. The initiation mechanism involves the addition of the tert-butoxide anion ((CH₃)₃CO⁻) to a vinyl monomer. This nucleophilic attack results in the formation of a carbanion, which then becomes the active center for chain propagation. This process is characteristic of a "living" polymerization, where termination steps are absent, allowing for the synthesis of polymers with controlled molecular weights and block copolymers. wikipedia.orguni-bayreuth.de Alkali metal alkoxides, such as potassium tert-butoxide, have been demonstrated to initiate the living anionic cyclopolymerization of monomers like 1,2:5,6-dianhydro-3,4-di-O-methyl-d-mannitol. acs.org

Table 1: Monomers Suitable for Anionic Polymerization Initiated by Alkoxides

Monomer ClassExamplesStabilizing Group
StyrenesStyrene, α-methylstyrenePhenyl (-C₆H₅)
DienesButadiene, IsopreneVinyl (-CH=CH₂)
AcrylatesMethyl acrylate, tert-butyl acrylateEster (-COOR)
MethacrylatesMethyl methacrylate (B99206) (MMA)Ester (-COOR)
Vinylpyridines2-vinylpyridinePyridyl
AcrylonitrilesAcrylonitrileCyano (-CN)
EpoxidesEthylene oxide(Ring strain)

Catalytic Role in Various Condensation Processes

This compound is widely employed as a strong base catalyst in various condensation reactions, which are crucial for forming carbon-carbon bonds. Its non-nucleophilic nature is advantageous as it promotes deprotonation without competing in nucleophilic addition reactions.

Prominent examples of condensation reactions catalyzed by this compound and similar strong bases include:

Claisen Condensation : This reaction occurs between two ester molecules to form a β-keto ester. researchgate.net this compound acts as the base to deprotonate the α-carbon of one ester, generating a nucleophilic enolate that attacks the carbonyl group of a second ester molecule. researchgate.netorgsyn.org

Dieckmann Condensation : An intramolecular version of the Claisen condensation, the Dieckmann condensation is used to form cyclic β-keto esters from diesters. Strong bases like sodium alkoxides are essential for this cyclization.

Claisen-Schmidt Condensation : A variation of the aldol (B89426) condensation, this reaction involves an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound without an α-hydrogen. wikipedia.org It is typically catalyzed by bases like sodium hydroxide (B78521), but other strong bases can also be employed. researchgate.netrsc.orgnih.gov

Knoevenagel Condensation : This reaction involves the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. researchgate.net While various bases can be used, the reaction is driven by the deprotonation of the active methylene (B1212753) compound. rsc.orgresearchgate.net

Applications in Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is widely used in the production of biodiesel, where triglycerides from vegetable oils or animal fats are converted into fatty acid alkyl esters. nih.gov

This compound serves as an effective basic catalyst for this process. The catalytic cycle involves the deprotonation of the alcohol by the tert-butoxide to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the triglyceride, leading to the formation of a tetrahedral intermediate, which subsequently collapses to yield a fatty acid alkyl ester and a diglyceride. The process is repeated until the triglyceride is fully converted to biodiesel and glycerol. Alkali catalysts are favored because the reaction is faster than with acid catalysts. cropj.commdpi.comscispace.com

Table 2: Comparison of Catalysts in Transesterification for Biodiesel Production

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous BaseNaOH, KOH, Sodium Methoxide (B1231860), this compoundHigh reaction rates, mild reaction conditions. nih.govSensitive to free fatty acids and water, difficult to separate from product. mdpi.com
Homogeneous AcidH₂SO₄, HClTolerant to free fatty acids and water. mdpi.comSlower reaction rates, requires higher temperatures, corrosive. nih.gov
Heterogeneous BaseCaO, SrO, HydrotalcitesEasily separated and reused, less corrosive.Can be slower than homogeneous catalysts, potential for leaching.
Heterogeneous AcidSulfonated Resins, ZeolitesEasily separated, tolerant to impurities.Lower activity, requires more severe conditions.

Role in Organometallic Catalysis

Beyond its use as a primary catalyst, this compound plays a crucial role as an activator, co-catalyst, or ligand in reactions involving organometallic compounds.

Activation of Earth-Abundant Metal Catalysts : A significant application is the activation of pre-catalysts based on earth-abundant metals like iron, cobalt, nickel, and manganese. ed.ac.uknih.gov Many of these pre-catalysts are stable in higher oxidation states but require reduction to a lower, active catalytic state. This compound provides a simple, air- and moisture-stable method to achieve this activation in situ, enabling a range of transformations such as hydrosilylation, hydroboration, and hydrogenation without the need for sensitive organometallic reducing agents. scispace.comacs.orgresearchgate.net

Ligand in Copper-Catalyzed Reactions : In certain copper-catalyzed cross-coupling reactions, the tert-butoxide anion has been shown to act as a ligand. acs.orgnih.gov For example, in the Cu-catalyzed alkoxylation of aryl iodides to form alkyl aryl ethers, tert-butoxide not only functions as the base but also participates in the catalytic cycle, enabling the reaction to proceed efficiently, even at room temperature. acs.orgnih.gov Its involvement is also noted in Goldberg and C-N cross-coupling reactions where it can be used as the base. acs.organanikovlab.ru

This dual functionality as both a strong base and a potential ligand enhances its utility in modern synthetic chemistry, facilitating the development of more robust and practical catalytic systems. iitm.ac.in

Formation and Application of Metal Alkoxide Catalysts

Metal alkoxides are widely utilized as catalysts in various organic transformations, including transesterification, condensation, and polymerization reactions. this compound can serve as a crucial starting material for the synthesis of more complex, multimetallic alkoxide catalysts. The formation of these heterometallic alkoxides often involves a salt metathesis reaction, where the sodium cation is exchanged with another metal center.

A general synthetic strategy involves the reaction of a metal halide (e.g., a chloride of a transition metal like zirconium or cobalt) with an alkali metal alkoxide. acs.org In this context, this compound can be reacted with a metal chloride (MClₓ) in an appropriate solvent. The thermodynamic driving force for this reaction is the formation of sodium chloride (NaCl), which is often insoluble in organic solvents and can be removed by filtration, yielding the new metal alkoxide complex.

Reaction Scheme for Heterometallic Alkoxide Synthesis: n Na(O-i-Bu) + MClₙ → M(O-i-Bu)ₙ + n NaCl

This method allows for the synthesis of a wide array of homo- and heterometallic alkoxide catalysts where the 2-methylpropanolate group is transferred to a new metal center. nih.govnih.gov These resulting catalysts can exhibit unique activities and selectivities derived from the combination of different metals and the specific steric and electronic properties of the 2-methylpropanolate ligand. For instance, bimetallic alkoxides have been shown to be effective single-source precursors for producing homogeneous mixed-metal oxide materials upon decomposition. acs.org

The applications for catalysts generated using this approach are extensive. Sodium alkoxides themselves are effective catalysts for transesterification reactions, a key process in biodiesel production. nih.gov By creating more complex metal alkoxides derived from this compound, catalysts with tailored Lewis acidity and reactivity can be designed for specific organic syntheses.

Ligand Effects in Transition Metal Catalysis (e.g., Palladium)

In transition metal catalysis, particularly with palladium, the ligands coordinated to the metal center play a decisive role in determining the catalyst's activity, selectivity, and stability. enscm.fr While phosphines and N-heterocyclic carbenes are common ligands, alkoxides can also function as ancillary ligands, influencing the catalytic cycle. nih.govresearchgate.net The 2-methylpropanolate anion possesses distinct steric and electronic properties that can modulate the behavior of a catalytic system.

The steric bulk of the 2-methylpropanolate (isobutoxide) group is a significant factor. Compared to smaller alkoxides like methoxide or ethoxide, the branched structure of the isobutoxide ligand occupies more space around the metal center. This steric hindrance can influence several aspects of a catalytic reaction:

Coordination Number: It can favor lower coordination numbers, which may be more catalytically active.

Reductive Elimination: In cross-coupling reactions, bulky ligands are known to facilitate the reductive elimination step, which is often the product-forming step of the catalytic cycle. nih.gov

Substrate Selectivity: The steric profile of the ligand can influence which substrates can effectively bind to the catalyst, thereby controlling selectivity.

Electronically, the 2-methylpropanolate ligand is a strong σ-donor, which increases the electron density on the palladium center. This increased electron density can enhance the rate of the oxidative addition step in cross-coupling reactions, a critical initiation step in many catalytic cycles. enscm.fr The interplay between these steric and electronic effects is crucial for optimizing catalyst performance. For example, in palladium-catalyzed cross-coupling, monoligated palladium(0) species, often stabilized by bulky ligands, are considered highly active catalytic species. nih.gov The use of a bulky alkoxide like 2-methylpropanolate could potentially promote the formation of such reactive intermediates.

Design and Development of Heterogeneous Catalysts Utilizing this compound Precursors

Heterogeneous catalysts are widely used in industrial processes due to their ease of separation from the reaction mixture. This compound can be an effective precursor for the synthesis of supported sodium-based heterogeneous catalysts. Common methods for preparing such catalysts include impregnation, precipitation, and sol-gel techniques. mdpi.comgoogle.com

One straightforward approach is incipient wetness impregnation . In this method, a porous support material, such as silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), is treated with a solution of this compound. mdpi.com The volume of the solution is approximately equal to the pore volume of the support, ensuring the precursor is drawn into the pores via capillary action. After impregnation, the material is dried and then calcined at high temperatures. During calcination, the 2-methylpropanolate ligand thermally decomposes, leaving behind highly dispersed sodium oxide (Na₂O) species on the surface of the support. researchgate.net The basicity and catalytic activity of the final material can be controlled by the loading of the sodium precursor and the calcination conditions.

The sol-gel process offers another route for creating highly homogeneous catalytic materials. mdpi.comwikipedia.org In this method, a precursor for the support material (e.g., tetraethyl orthosilicate, TEOS, for silica) is hydrolyzed in the presence of a dissolved this compound salt. The subsequent condensation and gelation process traps the sodium ions within the resulting silica network. Upon drying and calcination, a sodium-doped silica catalyst is formed with a uniform distribution of active sites. This method provides excellent control over the catalyst's texture, including surface area and pore size distribution. mdpi.com

These sodium-containing heterogeneous catalysts are typically basic and can be used in reactions such as transesterification, isomerization, and aldol condensations. The use of this compound as a precursor is advantageous because its organic component can be completely removed during thermal treatment, resulting in a clean metal oxide catalyst on a high-surface-area support.

Advanced Spectroscopic Characterization and Structural Analysis

Spectroscopic Probes of Molecular Structure and Bonding

Spectroscopic methods provide invaluable insights into the molecular framework and bonding characteristics of sodium 2-methylpropanolate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the identity and purity of this compound and for studying its behavior in solution. The tert-butyl group provides a simple and characteristic spectral signature.

¹H NMR Spectroscopy: In the proton NMR spectrum, the nine equivalent protons of the three methyl groups in the 2-methylpropanolate anion give rise to a single, sharp singlet. The chemical shift of this peak is typically observed in the region of δ 1.2-1.4 ppm, although the exact position can vary depending on the solvent and the concentration, which affects the degree of aggregation.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum displays two distinct signals corresponding to the two types of carbon atoms in the tert-butoxide group. The signal for the three equivalent methyl carbons appears in the upfield region of the spectrum, while the quaternary carbon bonded to the oxygen atom resonates at a more downfield position. The specific chemical shifts are sensitive to the solvent environment.

Table 1: Typical NMR Chemical Shift Ranges for this compound This table presents typical chemical shift ranges. Actual values may vary based on solvent, concentration, and instrument parameters.

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)
¹H-C(CH ₃)₃1.2 - 1.4
¹³C-C (CH₃)₃68 - 72
¹³C-C(C H₃)₃30 - 32

The simplicity of the NMR spectra is a direct reflection of the high symmetry of the 2-methylpropanolate anion. Variations in chemical shifts upon changing solvent or concentration can provide clues about the dynamic equilibria between different aggregated species in solution.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the bonding within the 2-methylpropanolate anion by detecting the characteristic vibrational frequencies of its functional groups.

The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of the tert-butyl group. Key features include:

C-H Stretching: Strong absorption bands in the 2850-3000 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups.

C-H Bending: Vibrations corresponding to the bending (scissoring and rocking) of the C-H bonds appear in the 1360-1470 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for the more symmetric vibrations of the molecular skeleton.

Table 2: Characteristic Infrared Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
C-H Stretching2850 - 3000Strong
C-H Bending1360 - 1470Medium-Strong
C-O Stretching1000 - 1200Strong

Solid-State Structural Elucidation

In the solid state, this compound does not exist as simple ion pairs but rather forms complex, aggregated structures.

Single-crystal X-ray diffraction has been the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. These studies have revealed that this compound crystallizes into well-defined oligomeric clusters. The specific crystalline form can depend on the method of crystallization and the presence of any coordinating solvent molecules. The analysis confirms the formation of hexameric and even nonameric structures. wikipedia.org

X-ray diffraction studies have shown that this compound forms complex aggregated architectures in the solid phase. wikipedia.org Alkali metal alkoxides, in general, are often oligomeric or polymeric compounds. wikipedia.org The 2-methylpropanolate anion acts as an effective bridging ligand, where its oxygen atom coordinates to multiple sodium cations, linking them together. This results in the formation of cage-like or cluster structures.

Two prominent forms identified are:

Hexamers: These clusters consist of six this compound units arranged in a highly symmetric structure.

Nonamers: Larger aggregates comprising nine formula units have also been characterized.

These arrangements are stabilized by the electrostatic interactions between the sodium cations (Na⁺) and the negatively charged oxygen atoms of the alkoxide anions (RO⁻). The bulky tert-butyl groups are situated on the exterior of these inorganic Na-O cores.

Solution-Phase Aggregation and Association Phenomena

The structure and reactivity of this compound are highly dependent on the solvent. In solution, a dynamic equilibrium often exists between different aggregation states, ranging from ion pairs to larger oligomers. This behavior is a hallmark of alkali metal alkoxides, which exhibit strong ion-pairing in solution. wikipedia.org

In Non-Polar Solvents: In hydrocarbon solvents like hexane (B92381) or toluene (B28343), this compound tends to form higher-order aggregates due to the desire to maximize ion-ion interactions in a low-dielectric medium. Its solubility in these solvents is limited. suparnachemicals.co.in

In Ethereal Solvents: In coordinating solvents such as tetrahydrofuran (B95107) (THF), the solvent molecules can coordinate to the sodium cations. This coordination can break down the large solid-state aggregates into smaller, more soluble species, such as tetramers or dimers. The increased solubility in THF (38 wt% at 25°C) compared to hexane (11 wt%) reflects this interaction. suparnachemicals.co.in The nature of the species in solution can significantly influence the compound's basicity and nucleophilicity, thereby affecting reaction outcomes.

The tendency to form these aggregates is a critical factor in its chemical behavior, influencing everything from its effective basicity to its catalytic activity in various organic transformations.

Applications in Stereoselective Synthesis

Role in Asymmetric Induction and Chiral Synthesis

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst influences the formation of a new chiral center, leading to a preferential formation of one enantiomer or diastereomer over another. wikipedia.orgmsu.edu While sodium 2-methylpropanolate is an achiral reagent, it is a crucial enabler for numerous asymmetric transformations. Its primary role is to serve as a strong base to generate reactive intermediates, such as enolates, under conditions that allow a chiral directing group to effectively control the stereochemical outcome.

The efficacy of this compound in these reactions stems from its character as a strong, non-nucleophilic base. wikipedia.org This allows it to efficiently deprotonate a wide range of carbon acids to form carbanions or enolates without competing nucleophilic addition to the substrate. For instance, in the synthesis of valuable chiral α-amino acid tert-butyl esters, the use of sodium tert-butoxide in transesterification reactions has been shown to proceed with almost complete retention of optical purity. rsc.org

In a notable example of diastereoselective synthesis, sodium tert-butoxide is employed in the formylation of aryl esters, followed by a Z-selective tosylation in a one-pot reaction. orgsyn.org This sequence is a key step in a practical and robust synthesis of (Z)-2-phenyl-2-butenoate, demonstrating the base's ability to facilitate the formation of a specific geometric isomer. orgsyn.org The reaction involves the initial formylation of methyl 2-phenylacetate using methyl formate (B1220265) and sodium tert-butoxide to generate the enolate, which is then trapped with p-toluenesulfonyl chloride to yield the desired (Z)-enol tosylate with high stereoselectivity. orgsyn.org

The base's function is to create the necessary reaction conditions for other chiral elements to exert their influence. It is frequently used in reactions that employ chiral auxiliaries, ligands, or catalysts where the stereochemical information is embedded in these complex structures, and the base simply acts as a proton abstractor to initiate the reaction. wikipedia.org

Development of Chiral Reagents and Auxiliaries Utilizing 2-methylpropanolate Scaffold

The tert-butyl group, the structural core of the 2-methylpropanolate anion, is prized in stereoselective synthesis for its significant steric bulk. This property has been exploited in the design of highly effective chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org

A preeminent example of a chiral auxiliary that leverages the tert-butyl scaffold is tert-butanesulfinamide (often referred to as Ellman's auxiliary). wikipedia.orgharvard.edu This compound and its derivatives have become powerful tools for the asymmetric synthesis of chiral amines, which are ubiquitous in pharmaceuticals and natural products. The auxiliary is prepared from tert-butyl disulfide in a multi-step synthesis and is available in both enantiomeric forms. harvard.edu

The working principle of tert-butanesulfinamide involves its condensation with aldehydes or ketones to form the corresponding tert-butanesulfinimines. The bulky tert-butylsulfinyl group then effectively shields one face of the C=N double bond. Subsequent nucleophilic addition of an organometallic reagent (e.g., a Grignard reagent) to the imine occurs preferentially from the less sterically hindered face, leading to the formation of the corresponding sulfinamide with high diastereoselectivity. harvard.edu The chiral auxiliary can then be easily cleaved under mild acidic conditions to afford the desired chiral primary amine in high enantiomeric purity. harvard.edu

The effectiveness of the tert-butyl group in this context is highlighted by the high diastereomeric excesses achieved in these addition reactions.

Table 1. Diastereoselective Addition of Grignard Reagents to a tert-Butanesulfinimine harvard.edu
Grignard Reagent (R-MgBr)Product Diastereoselectivity (de %)Yield (%)
MeMgBr94%89%
EtMgBr98%86%
PhMgBr92%88%

The success of the tert-butylsulfinyl group as a chiral controller has led to its application in a variety of other asymmetric transformations, including the synthesis of axially chiral biaryl ligands via Suzuki-Miyaura cross-coupling reactions. nih.gov

Control of Diastereoselectivity in Carbon-Carbon Bond Forming Reactions

The steric hindrance provided by the bulky tert-butyl group of this compound is a key factor in controlling diastereoselectivity during carbon-carbon bond formation. masterorganicchemistry.com By influencing the geometry of transition states or the conformation of reactive intermediates like enolates, sodium tert-butoxide can dictate the stereochemical outcome of a reaction.

In reactions involving the formation of enolates from unsymmetrical ketones, the choice of base can determine which enolate isomer is formed (kinetic vs. thermodynamic). A bulky base like sodium or potassium tert-butoxide preferentially abstracts the less sterically hindered proton, leading to the formation of the kinetic enolate. masterorganicchemistry.comnih.gov The geometry of this enolate (E or Z) is crucial in subsequent reactions, such as aldol (B89426) condensations, as it directly influences the relative stereochemistry (syn or anti) of the product. researchgate.net

A clear example of this steric control is found in elimination reactions, where bulky bases like tert-butoxide favor the formation of the less substituted alkene (the Hofmann product) over the more substituted Zaitsev product. masterorganicchemistry.com This principle of sterically-driven selectivity extends to C-C bond formation. For instance, in the cyclopropanation of alkenes using bromoform (B151600) (CHBr₃) and sodium tert-butoxide, the base generates the highly reactive dibromocarbene (:CBr₂). stackexchange.com The carbene then adds to the double bond, and the diastereoselectivity of this addition can be influenced by the steric environment of the alkene substrate. stackexchange.com

Furthermore, the potassium analogue, potassium tert-butoxide, which exhibits similar reactivity, has been successfully employed in diastereoselective Mannich reactions. rsc.org In a reported method, potassium tert-butoxide mediates the reaction between α-substituted-γ-lactams and N-silyl imines, generating Mannich bases with α-quaternary centers in high yields and with high diastereoselectivity. rsc.org The computational studies for this reaction suggest that the diastereoselectivity is controlled by interactions between the metal cation and both the imine and the enolate in the transition state. rsc.org

Table 2. Selected Examples of Diastereoselective Mannich Reaction using Potassium tert-Butoxide rsc.org
Lactam SubstrateNitrile Substrate (Imine Precursor)Diastereomeric Ratio (dr)Yield (%)
N-Boc-α-methyl-γ-lactamBenzonitrile>20:192%
N-Boc-α-ethyl-γ-lactamBenzonitrile>20:189%
N-Boc-α-methyl-γ-lactam4-Chlorobenzonitrile>20:195%

These examples underscore the utility of the tert-butoxide base in directing the stereochemical outcome of crucial bond-forming reactions, making it a cornerstone reagent in the synthesis of complex, stereochemically defined molecules.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of molecules at the electronic level. These computational techniques can provide detailed information about electron distribution, molecular orbital energies, and the nature of chemical bonds, which are crucial for predicting a molecule's stability and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT is known for its balance of accuracy and computational efficiency, making it a suitable method for studying a range of chemical systems.

For sodium 2-methylpropanolate, DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths and angles between the sodium cation and the 2-methylpropanolate anion. These calculations would also yield crucial information about the electronic properties, such as the distribution of electron density, which would highlight the ionic character of the sodium-oxygen bond. Furthermore, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and its kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

ParameterPredicted Value/InformationSignificance
Optimized GeometryBond lengths (Na-O, C-O, C-C), Bond anglesProvides the most stable three-dimensional structure.
Electron Density DistributionHigh density around the oxygen atomConfirms the ionic nature of the Na-O bond and the negative charge on the alkoxide.
HOMO EnergyLocalized primarily on the oxygen atomIndicates the site of electron donation in chemical reactions (nucleophilicity).
LUMO EnergyAssociated with the sodium cation or C-O antibonding orbitalIndicates the site of electron acceptance.
HOMO-LUMO GapA key descriptor of chemical reactivity and electronic excitation energy.

Ab Initio Methods for Electronic Properties and Bonding Analysis

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), can provide highly accurate descriptions of electronic structure and bonding, albeit often at a higher computational cost than DFT.

Applying ab initio methods to this compound would allow for a detailed analysis of the chemical bond between the sodium ion and the 2-methylpropanolate anion. Techniques like Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio calculations, can quantify the degree of charge transfer between the sodium and the oxygen atoms, providing a more nuanced picture of the ionic versus covalent character of the bond. These methods can also be used to calculate atomic charges and to analyze orbital interactions, which are fundamental to understanding the molecule's reactivity.

Molecular Dynamics and Simulation Studies of Reaction Pathways

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of molecules, including conformational changes and reaction mechanisms.

Exploration of Transition States and Intermediates

In the context of chemical reactions involving this compound, which is a strong base and nucleophile, MD simulations can be employed to explore the energy landscape of reaction pathways. By simulating the interaction of this compound with a substrate, it is possible to identify the transition states—the highest energy points along the reaction coordinate—and any reaction intermediates.

For instance, in a nucleophilic substitution or an elimination reaction where this compound is the reagent, computational methods can be used to locate the structure of the transition state and calculate its energy. This information is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate. These studies can elucidate the step-by-step mechanism of the reaction, providing a level of detail that is often difficult to obtain through experimental means alone.

Analysis of Solvent Effects on Reactivity and Structure

The reactivity and structure of ionic compounds like this compound are often significantly influenced by the solvent. Molecular dynamics simulations are particularly well-suited for studying these solvent effects. By including explicit solvent molecules in the simulation, it is possible to model the solvation shell around the sodium cation and the 2-methylpropanolate anion.

These simulations can reveal how solvent molecules interact with the ions, how they stabilize or destabilize the ground state and transition states of a reaction, and how they might mediate the interaction between the alkoxide and a substrate. For example, in a polar aprotic solvent, the sodium cation would be strongly solvated, potentially leaving the 2-methylpropanolate anion more "naked" and therefore more reactive. In contrast, in a protic solvent, the anion would be stabilized by hydrogen bonding, which could reduce its nucleophilicity. Understanding these solvent effects is critical for controlling the outcome of chemical reactions.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and for identifying unknown compounds.

For this compound, computational methods can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. Calculations of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum to specific molecular motions, such as the C-H stretching and bending modes of the methyl and methine groups, and the characteristic C-O and Na-O stretching vibrations. For example, experimental IR spectra of other sodium alkoxides show characteristic C-O vibrations around 1050 cm⁻¹. ias.ac.in DFT calculations could predict the precise frequency for the C-O stretch in this compound and how it shifts upon coordination to the sodium ion.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the structure of the compound. These calculations provide a direct link between the electronic environment of each nucleus and its observed resonance frequency.

Conformational analysis is another important application of computational chemistry, particularly for flexible molecules. The 2-methylpropyl group in this compound has rotational freedom around the C-C and C-O bonds. Computational methods can be used to explore the potential energy surface of the molecule to identify the different possible conformations (rotamers) and to determine their relative energies. This information is crucial for understanding the molecule's average structure and its dynamic behavior in solution. For a relatively small and rigid ion like 2-methylpropanolate, the number of low-energy conformers is expected to be limited.

Computational Design of Novel Reactions and Catalyst Systemsbenchchem.com

The progression of modern synthetic chemistry is increasingly reliant on the synergy between experimental research and theoretical computations. For reagents like this compound (sodium tert-butoxide), computational chemistry serves as a powerful tool for elucidating complex reaction mechanisms, rationalizing catalyst behavior, and guiding the design of new and more efficient catalytic systems. By modeling reaction pathways and transition states, researchers can gain insights that are often difficult to access through experimental means alone, thereby accelerating the development of novel chemical transformations.

Mechanistic Elucidation and Catalyst Optimization

Computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding the nuanced role of this compound in catalytic cycles. These studies often focus on calculating the energy profiles of proposed reaction pathways, identifying key intermediates, and determining the activation energies of rate-determining steps. This information is critical for optimizing reaction conditions and for the rational design of catalysts.

A significant area of investigation has been understanding the difference in reactivity between alkali metal alkoxides. For instance, in certain C-H silylation reactions, potassium tert-butoxide is an effective catalyst while this compound is not. rsc.org Theoretical calculations have been employed to investigate this discrepancy. Computational models have revealed that the energy barrier for the crucial deprotonation step is substantially higher when mediated by the sodium cation compared to the potassium cation. rsc.org This calculated difference in activation energy directly supports the experimental observation of lower catalytic activity and provides a clear, quantifiable explanation for the choice of catalyst.

Alkoxide CatalystCalculated Energy Barrier (kcal/mol)Relative Activity in C-H Silylation
Potassium tert-butoxideReference Value (X)Effective
This compound> X + 10Ineffective rsc.org

Identifying Key Intermediates in Novel Reactions

The in silico design of new reactions also involves the prediction and characterization of transient species and intermediates. In the development of transition-metal-free catalytic systems, this compound has been identified as a potent Lewis base catalyst for reactions such as the regioselective hydrosilylation of alkenes. Computational support for the proposed mechanism often involves modeling key steps. For this reaction, a pentacoordinate silicon "ate" intermediate was postulated. Theoretical studies can be used to calculate the geometry and stability of such an intermediate, providing evidence for its viability in the catalytic cycle. By confirming the structure of these transient species, computational models help validate proposed mechanisms and pave the way for designing related reactions with predictable outcomes.

These theoretical investigations provide a molecular-level understanding that is fundamental to catalyst design. By pinpointing the electronic and steric factors that govern reactivity, computational chemistry allows for the predictive design of more active, selective, and stable catalyst systems based on the this compound scaffold.

Emerging Research Directions and Future Perspectives

Integration with Supramolecular Chemistry Principles

The integration of sodium 2-methylpropanolate into supramolecular chemistry is an area of growing interest, primarily stemming from its inherent ability to form well-defined aggregates. In the solid state, this compound is known to form distinct hexameric and nonameric clusters. wikipedia.org This self-assembly is a foundational principle of supramolecular chemistry, where non-covalent interactions guide molecular components into larger, ordered structures.

Researchers are exploring how the controlled aggregation of alkoxides can be used to template or influence the formation of more complex supramolecular systems. The bulky tert-butyl groups and the ionic Na-O bond are key determinants of its clustering behavior, and understanding these interactions is crucial for designing new self-assembling materials. Future work may involve using these alkoxide clusters as scaffolds for building larger architectures or as dynamic components in stimuli-responsive systems, where the assembly and disassembly can be controlled by external triggers. sorbonne-universite.fr While direct applications are still in early stages, the foundational principle of self-assembly demonstrated by this compound itself makes it a compound of interest for developing new time-controlled and kinetically controlled supramolecular materials. sorbonne-universite.fr

Novel Applications in Advanced Materials Science

In the field of advanced materials, this compound is being investigated as a key precursor and catalyst for the synthesis of functional materials with tailored properties. Its utility extends to the production of polymers, ceramics, and organometallic complexes.

As a potent catalyst, it is employed in polymerization and isomerization reactions, enabling the creation of specialized polymers and copolymers for coatings, adhesives, and plastics. chemimpex.comfishersci.co.uk Its role as a strong base facilitates reactions that are crucial for developing complex monomers or initiating polymerization processes.

Furthermore, this compound serves as a valuable precursor in organometallic chemistry for the synthesis of tert-butoxide complexes. wikipedia.org A notable example is its use in salt metathesis reactions to produce complexes like hexa(tert-butoxy)ditungsten(III). wikipedia.org Such organometallic compounds are often precursors for creating advanced materials through techniques like thin-film deposition. americanelements.com The potential for this compound in synthesizing metal-organic frameworks (MOFs) or as a component in sol-gel processes for oxide nanomaterials represents a significant area for future research. mdpi.com

Application AreaRole of this compoundPotential Advanced Material
Polymer Chemistry Catalyst, InitiatorHigh-performance coatings, adhesives
Organometallics PrecursorThin films, specialized catalysts
Nanomaterials Precursor, ReagentMetal oxide nanoparticles, ceramics

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the production and application of foundational reagents like this compound. Research is focused on developing more sustainable synthesis routes and utilizing the compound in environmentally friendly processes.

One of the key contributions to green chemistry is its role as a catalyst in the production of biodiesel. fishersci.co.uknbinno.com In the transesterification process, it efficiently converts vegetable oils and animal fats into fatty acid methyl esters (FAMEs), providing a renewable fuel source. nbinno.com Its effectiveness as a catalyst allows the reaction to proceed under moderate conditions, contributing to the sustainability of the process.

Significant efforts are also being directed toward greener methods for synthesizing this compound itself. Traditional methods often involve hazardous reagents like metallic sodium or sodium amide. google.comguidechem.com Modern approaches aim to improve safety, reduce waste, and simplify process conditions. For instance, processes have been developed that use toluene (B28343) or heptane (B126788) as a reaction medium with sodium amide and tert-butanol (B103910), featuring simplified product aftertreatment and achieving yields of up to 99%. guidechem.comscispace.com The replacement of highly reactive substances like sodium hydride with this compound in industrial processes is another key development, aligning with the green chemistry principle of designing safer chemicals and processes. acs.org

Synthesis MethodKey ReagentsReported YieldNoteworthy Features
Traditional MethodMetallic Sodium, tert-ButanolVariableInvolves highly reactive and hazardous sodium metal. google.com
Sodium Amide ProcessSodium Amide, tert-Butanol, Toluene/HeptaneUp to 99%Relaxed reaction conditions, simpler aftertreatment. guidechem.comscispace.com
Industrial ProcessSodium Amide, tert-Butanol~76.3%Focus on reflux and distillation for purification. google.com

Advanced Methodologies for Process Optimization and Scale-Up

Improving the efficiency, safety, and scalability of processes involving alkoxides is a critical focus of chemical engineering and process chemistry. For this compound, research has demonstrated significant advancements in process optimization, enabling large-scale industrial production.

A landmark example involves the replacement of sodium hydride (NaH) with this compound (NaOtBu) as the base in the synthesis of an intermediate for the antiviral drug Adefovir Dipivoxil. acs.org The use of NaH posed significant safety and consistency challenges on a large scale. The optimized process using NaOtBu proved to be milder and more selective, requiring only 1.5 equivalents of the base compared to 3.0 equivalents of NaH. acs.org This change, combined with a simplified filtration workup that precipitates salt byproducts from methylene (B1212753) chloride, led to a robust and consistent process that was successfully scaled up to batch sizes exceeding 100 kg. acs.org

Further process developments, often detailed in patent literature, focus on optimizing reaction parameters such as temperature, solvent choice, and purification methods to maximize yield and purity. For example, one patented method involves reacting sodium amide with tert-butanol at 70-110°C followed by rectification to achieve a product yield of 99% or higher. scispace.com Another scaled process describes a 10-hour reflux reaction at 85°C, followed by distillation of the excess alcohol, achieving a 76.3% yield with 98% product purity. google.com These methodologies highlight a continuous drive towards more efficient, reliable, and safe large-scale production of this compound.

ParameterNaH-Based ProcessOptimized NaOtBu Process
Base Sodium Hydride (NaH)Sodium tert-Butoxide (NaOtBu)
Equivalents of Base 3.01.5 - 2.0
Workup Procedure Aqueous extraction, multiple batch extractionsPrecipitation and filtration
Safety/Consistency Issues with handling and reactivityImproved safety and reliability
Scale Problematic for scale-upSuccessfully scaled to >100 kg batches

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.